6-Methoxyflavanone
Overview
Description
6-Methoxyflavanone is a flavonoid that occurs naturally in medicinal plants . It has been reported to instigate neuroprotection by reversing cisplatin-induced hyperalgesia and allodynia . It is a member of flavonoids and an ether . It appears as white crystals .
Synthesis Analysis
6-Methoxyflavone has been isolated from Pimelea decora . The synthesis of 6-methoxyflavone from p-dihydroxybenzene has also been reported .
Molecular Structure Analysis
The molecular formula of 6-Methoxyflavanone is C16H14O3 . Its molecular weight is 254.28 g/mol . The IUPAC name is 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one .
Physical And Chemical Properties Analysis
6-Methoxyflavanone has a melting point of 141-142°C . It is soluble in acetone . The compound has a molecular weight of 254.28 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .
Scientific Research Applications
Interaction with Calf Thymus DNA
- Scientific Field: Biochemistry
- Summary of Application: The interaction of 6-Methoxyflavanone with calf thymus DNA was investigated .
- Methods of Application: The study used absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry in the presence and absence of β-cyclodextrin (β-CD) acting as a capping agent .
- Results: The study found that the nature of the binding group was different for the 6-Methoxyflavanone-calf thymus DNA and 6-Methoxyflavanone-calf thymus DNA- β-CD systems .
Bitter Taste Receptor Blocker
- Scientific Field: Food Science
- Summary of Application: 6-Methoxyflavanones are known to mask bitter taste sensorially, and might act as bitter receptor antagonists .
- Methods of Application: The study investigated the potential of 6-Methoxyflavanones to reduce activation of the bitter receptor hTAS2R39 by epicatechin gallate (ECG), one of the main bitter compounds occurring in green tea .
- Results: Three 6-Methoxyflavanones showed inhibitory behavior towards the activation of hTAS2R39 by ECG .
Anxiolytic-like Effect
- Scientific Field: Pharmacology
- Summary of Application: 6-Methoxyflavanone exerted an anxiolytic-like effect in several tests conducted with mice .
- Methods of Application: The study used mice to test the anxiolytic-like effect of 6-Methoxyflavanone .
- Results: The study found that 6-Methoxyflavanone showed an anxiolytic-like effect .
GABA-A Receptor Enhancer
- Scientific Field: Neuropharmacology
- Summary of Application: 6-Methoxyflavanone is an orally active flavonoid compound that has anxiolytic properties .
- Methods of Application: The compound targets unique sites on GABA-A receptors, different from traditional benzodiazepines .
- Results: 6-Methoxyflavanone can be used to study anxiety disorders and readily crosses the blood-brain barrier (BBB) .
Internal Standard for Polyphenolic Content Analysis
- Scientific Field: Analytical Chemistry
- Summary of Application: 6-Methoxyflavanone may be employed as an internal standard for the analysis of polyphenolic content of in-vitro-cultured chestnut shoots .
- Methods of Application: The compound is used for the separation of phenolic compounds in the apricot tissue by HPLC .
- Results: The study did not provide specific results or outcomes .
Positive Modulator at Human Recombinant GABA A Receptors
- Scientific Field: Molecular Pharmacology
- Summary of Application: 6-Methoxyflavanone acts as a flumazenil-insensitive positive modulator at human recombinant GABA A receptors .
- Methods of Application: The study was conducted using human recombinant GABA A receptors expressed in X. laevis oocytes .
- Results: 6-Methoxyflavanone and 6-methoxyflavone were found to be more active in terms of both potency and efficacy than 6 .
Antioxidant Activity
- Scientific Field: Biochemistry
- Summary of Application: 6-Methoxyflavanone has been studied for its antioxidant activity .
- Methods of Application: The antioxidant activity was evaluated using various in vitro assays .
- Results: 6-Methoxyflavanone showed significant antioxidant activity, suggesting its potential use in preventing diseases related to oxidative stress .
Anti-Inflammatory Activity
- Scientific Field: Pharmacology
- Summary of Application: 6-Methoxyflavanone has been investigated for its anti-inflammatory properties .
- Methods of Application: The anti-inflammatory activity was assessed using various cell-based assays .
- Results: The study found that 6-Methoxyflavanone exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .
Neuroprotective Activity
- Scientific Field: Neurology
- Summary of Application: 6-Methoxyflavanone has been explored for its neuroprotective effects .
- Methods of Application: The neuroprotective activity was evaluated using neuron-like cells under conditions of oxidative stress .
- Results: 6-Methoxyflavanone was found to protect the cells from oxidative damage, suggesting its potential use in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURQMHCZHLMHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyflavanone | |
CAS RN |
3034-04-6 | |
Record name | 6-Methoxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3034-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.